REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1([C:11](=[O:15])[CH2:12][CH:13]=[CH2:14])[CH2:10][CH2:9]1>O1CCCC1>[CH3:7][C:8]1([CH:11]([OH:15])[CH2:12][CH:13]=[CH2:14])[CH2:10][CH2:9]1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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7.17 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
CC1(CC1)C(CC=C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at −78° C. for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the addition
|
Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with water (7 mL) at −78° C.
|
Type
|
ADDITION
|
Details
|
dichloromethane (100 mL) was added
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Type
|
STIRRING
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Details
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the mixture was stirred at room temperature for 0.5 hours
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Duration
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0.5 h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
|
WASH
|
Details
|
the filter cake was washed with dichloromethane (2×150 mL)
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
purification via silica gel chromatography (Gradient: 4% to 10% ethyl acetate in petroleum ether)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |